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Compound of Interest

Compound Name:
2-Bromo-4-isopropyl-

cyclohexanone

Cat. No.: B8514509 Get Quote

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and reactivity of 2-Bromo-4-isopropyl-cyclohexanone. The information is intended

for researchers, scientists, and professionals in the field of drug development and organic

synthesis.

Core Physicochemical Properties
Quantitative data for 2-Bromo-4-isopropyl-cyclohexanone and its precursor, 4-

isopropylcyclohexanone, are summarized in the table below. It is important to note that most of

the data for the target compound are computed, as experimental values are not readily

available in the reviewed literature.
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Property
2-Bromo-4-isopropyl-
cyclohexanone

4-isopropylcyclohexanone

Molecular Formula C₉H₁₅BrO[1] C₉H₁₆O[2][3]

Molecular Weight 219.12 g/mol [1] 140.22 g/mol [2][3]

IUPAC Name
2-bromo-4-propan-2-

ylcyclohexan-1-one[1]

4-isopropylcyclohexan-1-

one[3]

Melting Point No data available No data available

Boiling Point No data available
195-196 °C at 760 mmHg

(estimated)[2]

Density No data available No data available

XLogP3 2.9[1] 2.2 (estimated)[2]

Solubility Soluble in organic solvents.[4]
Soluble in alcohol; 672.7 mg/L

in water.[2]

Synthesis and Characterization
The primary route for the synthesis of 2-Bromo-4-isopropyl-cyclohexanone is the α-

bromination of its precursor, 4-isopropylcyclohexanone.[4] This reaction typically proceeds via

an enol or enolate intermediate.

Experimental Workflow: Synthesis
Below is a logical workflow for the synthesis of 2-Bromo-4-isopropyl-cyclohexanone.
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Synthesis of 2-Bromo-4-isopropyl-cyclohexanone

4-isopropylcyclohexanone
in a suitable solvent

(e.g., acetic acid, methanol)

Addition of Brominating Agent
(e.g., Br2, NBS)

Step 1

Reaction Stirring
(with or without catalyst, e.g., HBr)

Step 2

Quenching and Work-up
(e.g., addition of water and extraction with an organic solvent)

Step 3

Purification
(e.g., column chromatography, distillation)

Step 4

2-Bromo-4-isopropyl-cyclohexanone

Step 5

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Bromo-4-isopropyl-cyclohexanone.

Detailed Experimental Protocol: Synthesis
Reaction Setup: To a solution of 4-isopropylcyclohexanone in a suitable solvent such as

glacial acetic acid or methanol, add a catalytic amount of hydrobromic acid.
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Bromination: While stirring, slowly add an equimolar amount of bromine (Br₂) or N-

bromosuccinimide (NBS) to the solution. The reaction temperature should be maintained,

typically at or below room temperature, to control selectivity and minimize side reactions.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or gas chromatography (GC).

Work-up: Once the reaction is complete, the mixture is quenched by the addition of water.

The product is then extracted into an organic solvent such as diethyl ether or

dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution

to neutralize any remaining acid, followed by a brine wash.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by distillation under reduced pressure to yield pure 2-
Bromo-4-isopropyl-cyclohexanone.

Characterization Protocols
The structure and purity of the synthesized 2-Bromo-4-isopropyl-cyclohexanone can be

confirmed using the following spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

isopropyl group (a doublet and a septet), the proton at the bromine-bearing carbon (a

multiplet), and the protons on the cyclohexanone ring. The chemical shift and multiplicity of

the proton alpha to the bromine and carbonyl group will be indicative of its stereochemistry

(axial or equatorial).

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the

carbon attached to the bromine, the carbons of the isopropyl group, and the other carbons

of the cyclohexanone ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band

characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1715-1735
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cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, usually between 500

and 700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a

characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation

patterns would likely involve the loss of a bromine atom and cleavage of the cyclohexanone

ring.

Reactivity and Potential Applications
As an α-bromoketone, 2-Bromo-4-isopropyl-cyclohexanone is a versatile intermediate in

organic synthesis. Its reactivity is characterized by the presence of two electrophilic centers:

the carbonyl carbon and the α-carbon bearing the bromine atom.

General Reactivity Pathways
The following diagram illustrates the principal reaction pathways for α-bromoketones.

Reactivity of α-Bromoketones

2-Bromo-4-isopropyl-cyclohexanone

Nucleophilic Substitution (SN2)

Attack at α-carbon

Favorskii Rearrangement

With strong base

Elimination Reaction

With base

Reaction at Carbonyl Group

Nucleophilic addition

Click to download full resolution via product page

Caption: General reactivity of 2-Bromo-4-isopropyl-cyclohexanone.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at

the α-carbon, where the bromine atom is displaced by a variety of nucleophiles.[4] This

allows for the introduction of a wide range of functional groups.
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Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the

Favorskii rearrangement to yield carboxylic acid derivatives.

Elimination Reactions: Treatment with a base can also lead to the elimination of HBr,

resulting in the formation of an α,β-unsaturated ketone.

Reactions at the Carbonyl Group: The carbonyl group can be targeted by nucleophiles,

leading to addition products. It can also be reduced to the corresponding alcohol.

The synthetic versatility of 2-Bromo-4-isopropyl-cyclohexanone makes it a valuable building

block for the synthesis of more complex molecules, including potential pharmaceutical agents

and other biologically active compounds.

Safety and Handling
2-Bromo-4-isopropyl-cyclohexanone should be handled with care in a well-ventilated fume

hood. As with other α-haloketones, it is likely to be a lachrymator and an irritant to the skin,

eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer

to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b8514509#physicochemical-properties-of-2-bromo-
4-isopropyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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